N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide is a chemical compound that features a unique combination of functional groups, including a methoxy group, a thiophene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method includes the alkylation of 2-methylthiophene with a suitable alkylating agent, followed by the introduction of the methoxy group through nucleophilic substitution. The final step involves the sulfonation of the intermediate product with ethanesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or alcohols are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also play a role in binding to biological targets, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide
- N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)cyclopropanesulfonamide
- N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-methylpropane-1-sulfonamide
Uniqueness
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the phenylethanesulfonamide moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in various fields.
Properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S2/c1-13-8-9-16(21-13)15(20-2)12-17-22(18,19)11-10-14-6-4-3-5-7-14/h3-9,15,17H,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNMDZPLDBFMBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNS(=O)(=O)CCC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.